molecular formula C4H4N6O2S B6617256 [1,2,3,4]tetrazolo[1,5-b]pyridazine-6-sulfonamide CAS No. 1531557-79-5

[1,2,3,4]tetrazolo[1,5-b]pyridazine-6-sulfonamide

Cat. No.: B6617256
CAS No.: 1531557-79-5
M. Wt: 200.18 g/mol
InChI Key: CWXAXKABJCEXDT-UHFFFAOYSA-N
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Description

[1,2,3,4]tetrazolo[1,5-b]pyridazine-6-sulfonamide: is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by a unique structure that includes a tetrazole ring fused to a pyridazine ring, with a sulfonamide group attached at the 6-position. The presence of multiple nitrogen atoms in the ring system imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,3,4]tetrazolo[1,5-b]pyridazine-6-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: [1,2,3,4]tetrazolo[1,5-b]pyridazine-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Chemistry: In chemistry, [1,2,3,4]tetrazolo[1,5-b]pyridazine-6-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .

Biology: The compound has shown promise in biological applications, particularly as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells through various mechanisms, including the induction of apoptosis .

Medicine: In medicine, this compound is being explored for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, the compound is used in the development of new materials with unique properties. Its high nitrogen content and stability make it suitable for applications in energetic materials and polymers .

Mechanism of Action

The mechanism of action of [1,2,3,4]tetrazolo[1,5-b]pyridazine-6-sulfonamide involves its interaction with specific molecular targets in cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Uniqueness: The uniqueness of [1,2,3,4]tetrazolo[1,5-b]pyridazine-6-sulfonamide lies in its specific combination of a tetrazole ring, pyridazine ring, and sulfonamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

tetrazolo[1,5-b]pyridazine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N6O2S/c5-13(11,12)4-2-1-3-6-8-9-10(3)7-4/h1-2H,(H2,5,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXAXKABJCEXDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NN=N2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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